
Methyl 2,3-dibromopropionate
Overview
Description
Methyl 2,3-dibromopropionate is an organic compound with the molecular formula C4H6Br2O2. It is the methyl ester of 2,3-dibromopropanoic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromopropionate can be synthesized through the bromination of methyl acrylate. The reaction typically involves the addition of bromine to methyl acrylate in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Addition Reactions: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted esters or amides.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of more complex organic molecules.
Scientific Research Applications
Synthetic Intermediate
Methyl 2,3-dibromopropionate is primarily utilized as a synthetic intermediate in the preparation of various compounds. Notably, it serves as a precursor for the synthesis of methyl 2-azidoacrylate, which is valuable in the production of azide-containing polymers and pharmaceuticals .
Table 1: Synthetic Reactions Involving this compound
Medicinal Chemistry Applications
Research has indicated that derivatives of this compound can be explored for their potential as pharmaceutical agents. For instance, compounds derived from this dibromopropionate have been investigated for their activity against acetylcholinesterase, making them candidates for Alzheimer's disease treatment .
Case Study: Acetylcholinesterase Inhibitors
A study synthesized a series of acetylcholinesterase inhibitors based on the molecular framework of this compound derivatives. The most active compound demonstrated an IC50 value of , indicating significant potential as a therapeutic agent .
Industrial Applications
Historically, this compound was registered for use in controlling bacteria and fungi in industrial recirculating water systems. Although its registration has lapsed, this application highlights its utility as a biocide in industrial settings .
Environmental Considerations
As a halogenated compound, this compound poses environmental risks due to its potential toxicity and irritant properties. It has been classified as hazardous under various regulatory frameworks, necessitating careful handling and disposal practices in both laboratory and industrial environments .
Mechanism of Action
The mechanism of action of methyl 2,3-dibromopropionate involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Methyl 2-bromopropionate: Similar in structure but with only one bromine atom.
Ethyl 2,3-dibromopropionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2,4-dibromobutyrate: Similar structure but with an additional carbon atom in the chain.
Uniqueness: Methyl 2,3-dibromopropionate is unique due to the presence of two bromine atoms on adjacent carbon atoms, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
Methyl 2,3-dibromopropionate (MDBP) is an organic compound with the molecular formula and a molecular weight of approximately 245.9 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including its use in synthetic organic chemistry and its implications in pharmacology.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.897 g/mol |
Density | 1.944 g/mL at 20 °C |
Boiling Point | 83-86 °C (10 mm Hg) |
Melting Point | 8 °C |
Flash Point | -33 °C |
Synthesis and Reactivity
MDBP is synthesized through the bromination of methyl acrylate, which involves the addition of bromine to the double bond of the acrylate under reflux conditions. The reaction typically yields high purity and quantity, making it a valuable intermediate for further chemical transformations .
The compound can undergo various reactions, including hydrolysis to form 2,3-dibromopropionic acid and further transformations into more complex structures such as benzodioxane derivatives, which have been studied for their potential biological activities .
Antimicrobial Properties
Research indicates that MDBP exhibits significant antimicrobial activity. It has been utilized as a precursor in the synthesis of compounds that inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This mechanism is particularly relevant for developing new antibacterial agents .
Cytotoxicity and Anticancer Potential
MDBP and its derivatives have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds derived from MDBP can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics. The specific mechanisms involve the disruption of cellular signaling pathways that regulate cell survival and proliferation .
Toxicological Aspects
While MDBP has potential therapeutic applications, it also poses risks due to its toxicological profile. It is classified as harmful by inhalation and contact with skin, and it can cause serious eye irritation. Proper handling and safety measures are necessary when working with this compound .
Case Studies
- Antibacterial Activity : A study focused on synthesizing benzodioxane derivatives from MDBP reported significant antibacterial activity against Gram-positive bacteria. The derivatives were shown to inhibit bacterial growth effectively, suggesting that MDBP serves as a valuable building block for developing new antibiotics .
- Cytotoxic Studies : In vitro studies on MDBP derivatives indicated that they exhibit selective cytotoxicity towards cancer cells compared to normal cells. These findings suggest that modifications to the MDBP structure can enhance its anticancer properties while minimizing toxicity to healthy tissues .
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of methyl 2,3-dibromopropionate in heterocyclic chemistry?
this compound is a key reagent for synthesizing substituted 1,4-benzodioxane derivatives. For example, condensation with 3-substituted catechols (e.g., 3-nitrocatechol) produces regioisomeric nitrobenzodioxane carboxylates. These regioisomers are separated chromatographically and structurally characterized using HMBC NMR spectroscopy to analyze three-bond C-H correlations .
Q. What safety protocols are critical when handling this compound?
The compound is toxic and requires strict safety measures:
- Use in a chemical fume hood with PPE (gloves, goggles, lab coat).
- Store in sealed containers at 2–8°C to prevent degradation.
- In case of exposure, rinse affected areas thoroughly and seek medical attention. Avoid heat/open flames due to decomposition risks (e.g., hydrogen bromide release) .
Advanced Research Questions
Q. How can regioselectivity challenges in benzodioxane synthesis using this compound be addressed?
Condensation with 3-substituted catechols yields regioisomers (e.g., 8- and 5-nitro derivatives). These isomers are indistinguishable by routine NMR but require HMBC analysis to differentiate based on three-bond coupling patterns. Post-synthesis chromatographic separation (e.g., silica gel chromatography) is necessary for isolation .
Q. What methodological limitations arise in enantioselective synthesis of this compound derivatives?
While direct evidence for methyl derivatives is limited, studies on ethyl analogs reveal racemization during bromination steps (ee ≈ 9–50%) due to phosphine oxide byproducts. This suggests similar challenges for methyl derivatives. Preparative HPLC enantioseparation on chiral columns (e.g., Chiralpak AD-H with hexane/ethanol mobile phase) is recommended to bypass synthesis pitfalls, achieving >99.5% enantiomeric excess .
Q. How can researchers optimize analytical workflows for this compound purity assessment?
Reverse-phase HPLC with columns like Rtx-CLPesticides² resolves impurities and degradation products. For enantiopurity analysis, chiral stationary phases (e.g., Chiralpak AD-H) are effective, though method optimization (e.g., mobile phase ratios) may be required for methyl analogs .
Q. Key Notes
- Enantiopurity : While ethyl 2,3-dibromopropionate enantiomers are resolved via preparative HPLC, methyl derivatives may require analogous method development.
- Regioisomer Identification : HMBC NMR is indispensable for distinguishing regioisomers lacking distinct spectral features in routine analyses .
- Racemization Mitigation : Avoid prolonged reaction times and high temperatures during synthesis to minimize racemization .
Properties
IUPAC Name |
methyl 2,3-dibromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXQOUUAPQUMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042145 | |
Record name | Methyl 2,3-dibromopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl 2,3-dibromopropionate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15482 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1729-67-5 | |
Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1729-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dibromopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dibromopropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2,3-dibromopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,3-dibromopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2,3-DIBROMOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69GU2PIR6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.